
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its structure includes a purine base, a sugar moiety, and a phosphate group, making it a crucial component in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, starting from the basic purine structure. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the addition of the phosphate group to the sugar moiety, forming the complete nucleotide structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different structural analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various nucleotide analogs, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. The phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine Triphosphate (ATP)
- Guanosine Monophosphate (GMP)
- Cytidine Monophosphate (CMP)
Uniqueness
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure, which combines a purine base with an amino pentanamide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other nucleotides.
Propiedades
Fórmula molecular |
C15H23N6O8P |
|---|---|
Peso molecular |
446.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-aminopentanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N6O8P/c1-2-3-7(16)14(24)20-12-9-13(18-5-17-12)21(6-19-9)15-11(23)10(22)8(29-15)4-28-30(25,26)27/h5-8,10-11,15,22-23H,2-4,16H2,1H3,(H2,25,26,27)(H,17,18,20,24)/t7-,8+,10+,11+,15+/m0/s1 |
Clave InChI |
MPKSMWMQIYWZLZ-JVEUSOJLSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
CCCC(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


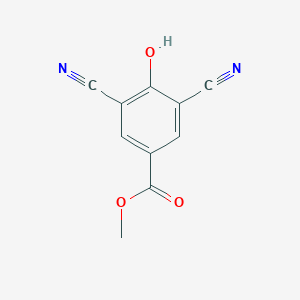



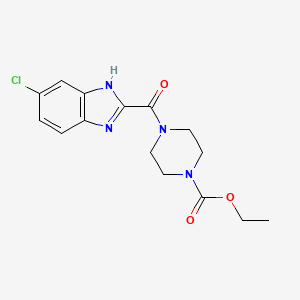
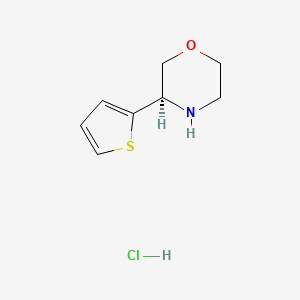
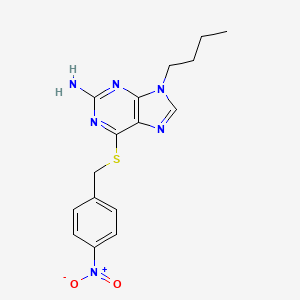
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
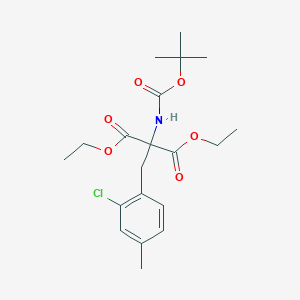
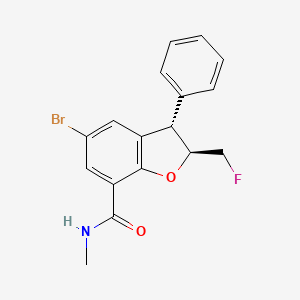
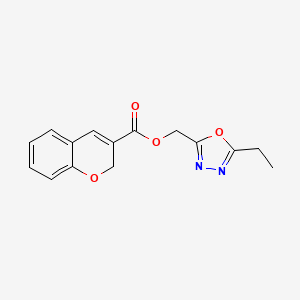
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
